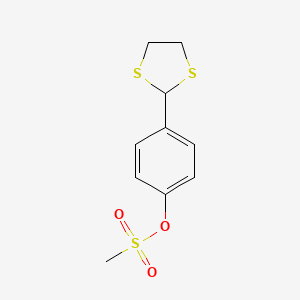
4-(1,3-Dithiolan-2-yl)phenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dithiolan-2-yl)phenyl methanesulfonate: is a chemical compound with the molecular formula C10H12O3S3 It is characterized by the presence of a dithiolan ring attached to a phenyl group, which is further connected to a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl methanesulfonate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-(1,3-dithiolan-2-yl)phenol+methanesulfonyl chloride→4-(1,3-dithiolan-2-yl)phenyl methanesulfonate
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,3-Dithiolan-2-yl)phenyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include 4-(1,3-dithiolan-2-yl)phenyl derivatives with various substituents.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 4-(1,3-Dithiolan-2-yl)phenyl methanesulfonate is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The dithiolan ring is known to interact with biological targets, making it a valuable scaffold for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl methanesulfonate involves its interaction with molecular targets through the dithiolan ring. This ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The methanesulfonate group can also participate in interactions with biological molecules, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
4-(1,3-Dithiolan-2-yl)phenol: Similar structure but lacks the methanesulfonate group.
4-(1,3-Dithiolan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the methanesulfonate group.
4-(1,3-Dithiolan-2-yl)benzyl alcohol: Contains a hydroxyl group instead of the methanesulfonate group.
Uniqueness: 4-(1,3-Dithiolan-2-yl)phenyl methanesulfonate is unique due to the presence of both the dithiolan ring and the methanesulfonate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S3/c1-16(11,12)13-9-4-2-8(3-5-9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZGCESRZLNOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2SCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














